![molecular formula C17H18ClFN4O B5428298 N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B5428298.png)
N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide is a complex organic compound that features a pyridine ring substituted with chlorine, a piperazine ring substituted with a fluorophenyl group, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 5-chloropyridin-2-yl intermediate: This can be achieved through chlorination of a pyridine derivative.
Synthesis of the 4-(2-fluorophenyl)piperazine intermediate: This involves the reaction of piperazine with 2-fluorobenzyl chloride.
Coupling reaction: The two intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with piperazine and pyridine rings can interact with various enzymes or receptors, modulating their activity. The fluorophenyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]acetamide: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
N-(5-chloropyridin-2-yl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide: Similar structure but with a methylphenyl group.
Uniqueness
The presence of the fluorophenyl group in N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide might confer unique properties such as increased lipophilicity, enhanced metabolic stability, or improved binding affinity to certain biological targets.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O/c18-13-5-6-16(20-11-13)21-17(24)12-22-7-9-23(10-8-22)15-4-2-1-3-14(15)19/h1-6,11H,7-10,12H2,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDWKYZCLYIMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=NC=C(C=C2)Cl)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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